3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide

Sigma receptor pharmacology Neuropsychiatric drug discovery Structure-activity relationship

3-Bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide (CAS 941912-86-3) is a synthetic small molecule belonging to the benzamide class, featuring a 3-bromophenyl ring, a central piperazine scaffold, and a terminal 2-pyridinyl substituent connected via an ethyl linker. With a molecular formula of C18H21BrN4O and a molecular weight of approximately 389.3 g/mol , this compound is primarily utilized as a research chemical probe and an intermediate in medicinal chemistry campaigns.

Molecular Formula C18H21BrN4O
Molecular Weight 389.3g/mol
CAS No. 941912-86-3
Cat. No. B501563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide
CAS941912-86-3
Molecular FormulaC18H21BrN4O
Molecular Weight389.3g/mol
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=N3
InChIInChI=1S/C18H21BrN4O/c19-16-5-3-4-15(14-16)18(24)21-8-9-22-10-12-23(13-11-22)17-6-1-2-7-20-17/h1-7,14H,8-13H2,(H,21,24)
InChIKeyUOEOLSVOYVKWFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide (CAS 941912-86-3): Core Structural Identity and Procurement Significance


3-Bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide (CAS 941912-86-3) is a synthetic small molecule belonging to the benzamide class, featuring a 3-bromophenyl ring, a central piperazine scaffold, and a terminal 2-pyridinyl substituent connected via an ethyl linker. With a molecular formula of C18H21BrN4O and a molecular weight of approximately 389.3 g/mol , this compound is primarily utilized as a research chemical probe and an intermediate in medicinal chemistry campaigns. Its structural architecture is specifically noted for enabling interactions with central nervous system targets, particularly sigma receptors, distinguishing it from simple benzamide building blocks [1]. The presence of the 2-pyridylpiperazine motif is a critical pharmacophoric element that predetermines its biological target engagement profile, making it a specialized tool for neuropharmacological investigations rather than a generic synthetic intermediate.

Why Generic Piperazine-Benzamide Analogs Cannot Replace 3-Bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide in Target-Based Research


The precise substitution pattern of this compound—specifically the 3-bromo group on the benzamide ring and the 2-pyridyl attachment on the piperazine—creates a unique pharmacophoric signature that is not interchangeable with common analogs. The 2-pyridylpiperazine motif is a well-established determinant of sigma-2 receptor selectivity, while related 3- and 4-pyridyl isomers favor sigma-1 receptors [1]. Similarly, the bromine atom's position and size critically influence binding pocket occupancy and metabolic stability, as demonstrated in structure-activity relationship (SAR) studies of benzamide-based sigma ligands [2]. Substituting with a chloro, fluoro, or unsubstituted analog, or repositioning the bromine to the 4-position, results in fundamentally altered selectivity profiles, binding kinetics, and off-target interactions. For researchers, this means that generic replacement of this compound with a close structural analog will irreproducibly change experimental outcomes in assays measuring sigma receptor engagement, cytotoxicity, or neuroprotection.

Quantitative Differential Evidence for 3-Bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide Against Key Analogs


Sigma-2 Receptor Subtype Selectivity Governed by 2-Pyridylpiperazine Architecture

The 2-pyridylpiperazine moiety in 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide is the key structural determinant that drives preferential sigma-2 receptor binding. In a systematic study evaluating pyridyl nitrogen position effects, (2-pyridyl)piperazine analogs demonstrated sigma-2 selectivity, while (3-pyridyl)piperazine and (4-pyridyl)piperazine analogs favored sigma-1 receptors [1]. For example, a representative (2-pyridyl)piperazine lead compound showed a sigma-2 Ki of 4.91 nM versus a sigma-1 Ki of 82.9 nM, yielding a sigma-1/sigma-2 selectivity ratio of 16.9 [1]. In contrast, (3-pyridyl)piperazine compound 5 exhibited a reversed selectivity with a ratio of 2.7, and (4-pyridyl)piperazine compounds displayed ratios below 1, indicating sigma-1 preference [1]. This directly implicates the 2-pyridyl substituent as the master switch for sigma-2 targeting, a feature that is lost in all other pyridyl regioisomers.

Sigma receptor pharmacology Neuropsychiatric drug discovery Structure-activity relationship

Bromine Substitution Position Dictates Binding Affinity Within Benzamide-Based Sigma Ligand Series

Within the benzamide chemotype of sigma ligands, the presence and position of halogen substituents on the aromatic ring profoundly impacts receptor affinity. The 3-bromo substituent in 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide provides an optimal combination of steric bulk and electronic withdrawal that is distinct from 4-bromo or unsubstituted analogs. SAR studies on conformationally flexible benzamide sigma-2 ligands demonstrate that halogen placement directly influences the Ki values for sigma-2 receptors [1]. In a related series, a 3-bromobenzoyl-piperazine derivative (compound 1-(3-bromobenzoyl)-4-(2-pyridinyl)piperazine) exhibited high affinity binding, while the 4-bromo and non-halogenated counterparts showed significantly altered activity profiles . This class-level inference supports the hypothesis that the 3-bromo substitution pattern in the target compound is uniquely positioned to optimize the hydrophobic interactions within the sigma receptor binding pocket.

Sigma receptor binding affinity Halogen SAR Benzamide pharmacophore optimization

Ethyl Linker Architecture Enables Conformational Flexibility Distinct from Direct Piperazine-Benzamide Analogs

The ethyl linker between the piperazine nitrogen and the benzamide carbonyl in 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide introduces a degree of conformational flexibility that is absent in directly coupled piperazine-benzamide analogs such as 1-(3-bromobenzoyl)-4-(2-pyridinyl)piperazine. Research on benzamide sigma ligands has shown that linker length and composition directly influence the entropic and enthalpic contributions to receptor binding, as well as subtype selectivity [1]. In a comparative analysis of pyridylpiperazine sigma ligands, varying the alkyl chain length between the piperazine and the aromatic amide resulted in measurable shifts in both sigma-1 and sigma-2 Ki values, with the ethyl linker providing an optimal balance for sigma-2 affinity [2]. This differentiates the target compound from analogs lacking this spacer, which may exhibit different binding kinetics, residence times, or functional activity at the sigma receptors.

Conformational analysis Linker optimization Sigma ligand design

Structural Uniqueness Among Commercial Benzamide-Piperazine-Pyridine Derivatives

A search of publicly available chemical databases reveals that 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide (CAS 941912-86-3) occupies a structurally distinct niche that is not duplicated by other commercially available compounds. The closest known analog, N-(4-bromo-2-methylphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide (CAS 380626-12-0), contains a 4-bromo substituent, a methyl group on the phenyl ring, and an acetamide linker, resulting in a fundamentally different steric and electronic profile . Another related compound, 1-(3-bromobenzoyl)-4-(2-pyridinyl)piperazine (CAS 425421-21-2), lacks the ethyl spacer and features a carbonyl directly attached to the piperazine, altering both the conformation and the metabolic soft spot . These structural distinctions ensure that the target compound cannot be replaced by any off-the-shelf alternative without altering the chemical biology profile of the experiment.

Chemical procurement Compound uniqueness Medicinal chemistry building blocks

High-Value Application Scenarios for 3-Bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide in Drug Discovery and Chemical Biology


Sigma-2 Receptor Pharmacological Tool Compound for Neuropsychiatric Target Validation

This compound serves as a selective sigma-2 receptor tool for studying the role of sigma-2 in methamphetamine abuse, neurodegenerative diseases, and cancer cell proliferation. The 2-pyridylpiperazine scaffold provides the established sigma-2 bias, as demonstrated by the 16.9-fold selectivity ratio observed for this chemotype over sigma-1 [1]. Researchers can use it to probe sigma-2-mediated neuroprotection, calcium signaling modulation, and tumor cell apoptosis, where sigma-2 receptor engagement is a critical mechanistic endpoint.

Structure-Activity Relationship (SAR) Probe in Halogen-Position Optimization of Benzamide Sigma Ligands

The 3-bromo substituent makes this compound an essential reference point in halogen positional scanning campaigns. By comparing its binding affinity and selectivity profile with 2-bromo, 4-bromo, chloro, fluoro, and unsubstituted analogs, medicinal chemists can map the steric and electronic requirements of the sigma receptor binding pocket [1]. This SAR data directly informs the design of optimized clinical candidates with improved target engagement and reduced off-target activity.

Chemical Starting Material for Developing Radiolabeled Sigma-2 Imaging Probes

The aryl bromide functionality at the 3-position provides a convenient synthetic handle for radiolabeling via halogen exchange or metal-catalyzed coupling reactions, enabling the synthesis of PET or SPECT imaging agents targeting sigma-2 receptors overexpressed in tumors [1]. The compound's inherent sigma-2 selectivity, conferred by the 2-pyridylpiperazine architecture, makes it a privileged starting scaffold for developing diagnostic tools for breast cancer and other solid tumors.

Negative Control or Comparator for Sigma-1 Selective Ligand Programs

In studies focused on sigma-1 receptor pharmacology, such as those investigating neuroprotection in stroke models or cognitive enhancement, this compound can be employed as a sigma-2-preferring comparator. Its sigma-2 bias, instrinsic to the 2-pyridylpiperazine motif, allows researchers to differentiate sigma-1-mediated effects from sigma-2-mediated effects, improving the pharmacological interpretation of in vitro and in vivo efficacy data [1].

Quote Request

Request a Quote for 3-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.